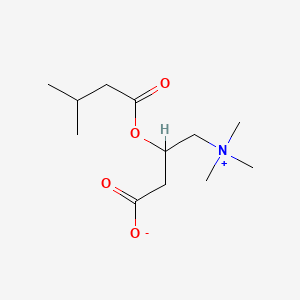

Isovalerylcarnitine

Description

Properties

IUPAC Name |

(3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBPDJNUXPEMT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953142 | |

| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31023-24-2 | |

| Record name | Isovalerylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31023-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031023242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALERYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJS2BGX9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the role of isovalerylcarnitine in leucine metabolism?

An In-depth Technical Guide on the Role of Isovalerylcarnitine in Leucine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovalerylcarnitine is a critical metabolite in the catabolism of the branched-chain amino acid, leucine. While present at low levels in healthy individuals, its accumulation is a key biomarker for the inherited metabolic disorder, isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the role of isovalerylcarnitine in leucine metabolism, its biochemical significance, and its importance in the diagnosis and management of IVA. The guide details the underlying biochemical pathways, presents quantitative data, outlines experimental protocols for its analysis, and provides visual diagrams to elucidate complex processes.

The Biochemical Role of Isovalerylcarnitine in Leucine Metabolism

The catabolism of leucine is a mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. A pivotal intermediate in this pathway is isovaleryl-CoA.

Leucine Catabolism Pathway

The breakdown of leucine involves a series of enzymatic reactions:

-

Transamination: Leucine is first converted to α-ketoisocaproate (KIC) by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: KIC is then oxidatively decarboxylated to form isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in leucine catabolism.[1]

-

Dehydrogenation: Isovaleryl-CoA is subsequently dehydrogenated to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) .[2]

The Formation of Isovalerylcarnitine

In a healthy state, isovaleryl-CoA is efficiently converted to 3-methylcrotonyl-CoA. However, in the case of a deficiency in the IVD enzyme, as seen in isovaleric acidemia, isovaleryl-CoA accumulates within the mitochondria.[1][3] This accumulation can be toxic, leading to a depletion of the free coenzyme A (CoA) pool and inhibiting other metabolic pathways.

To mitigate this toxicity, the body utilizes a detoxification pathway involving carnitine. Carnitine is an essential compound that facilitates the transport of acyl groups across the inner mitochondrial membrane.[4] The enzyme carnitine acyltransferase catalyzes the reversible transfer of the isovaleryl group from CoA to carnitine, forming isovalerylcarnitine and regenerating free CoA.[5]

The formation of isovalerylcarnitine serves two primary purposes:

-

Detoxification: It sequesters the potentially toxic isovaleryl group.

-

Excretion: Isovalerylcarnitine is water-soluble and can be transported out of the mitochondria and subsequently excreted in the urine, thereby removing the excess isovaleryl groups from the body.[4][5]

Isovalerylcarnitine as a Biomarker for Isovaleric Acidemia

The accumulation of isovalerylcarnitine is a hallmark of isovaleric acidemia (IVA). Newborn screening programs utilize tandem mass spectrometry (MS/MS) to detect elevated levels of C5-acylcarnitines, which includes isovalerylcarnitine, in dried blood spots.[1][6]

Quantitative Data

The concentration of isovalerylcarnitine (often reported as C5-acylcarnitine) is significantly elevated in individuals with IVA compared to healthy controls. The levels can also be indicative of the severity of the disease.

| Analyte | Condition | Matrix | Concentration Range | Reference |

| C5 Acylcarnitine | Metabolically Severe IVA | Newborn Blood Spot | Up to 21.7 µmol/L | [1] |

| C5 Acylcarnitine | Metabolically Mild/Intermediate IVA | Newborn Blood Spot | 0.8 to 6 µmol/L | [1] |

| Isovalerylglycine | Metabolically Severe IVA | Urine | Up to 3300 mmol/mol creatinine | [1] |

| Isovalerylglycine | Metabolically Mild/Intermediate IVA | Urine | 15 to 195 mmol/mol creatinine | [1] |

Note: C5-acylcarnitine analysis by tandem mass spectrometry can have false positives due to the presence of isomers like pivaloylcarnitine, which can be derived from certain antibiotics.[7] Confirmatory testing is crucial.

Leucine Challenge and Carnitine Supplementation

A leucine challenge test, involving the administration of a controlled dose of leucine, can be used to assess the metabolic response in individuals with suspected IVA. In affected individuals, this challenge leads to a significant increase in isovalerylcarnitine excretion.[8]

L-carnitine supplementation is a cornerstone of treatment for IVA. It enhances the conjugation of the toxic isovaleryl-CoA to isovalerylcarnitine, thereby promoting its excretion.[4][5] Studies have shown that L-carnitine therapy leads to a marked increase in urinary isovalerylcarnitine levels.[5] Combined therapy with glycine, which promotes the formation of isovalerylglycine, can further enhance the excretion of isovaleryl conjugates, especially during metabolic stress.[8][9]

Experimental Protocols

Quantification of Isovalerylcarnitine by Tandem Mass Spectrometry (MS/MS)

This method is widely used for newborn screening and diagnostic confirmation of IVA.

Objective: To quantify the concentration of isovalerylcarnitine (C5-acylcarnitine) in biological samples (e.g., dried blood spots, plasma, urine).

Methodology:

-

Sample Preparation:

-

A small disc is punched from a dried blood spot or a measured volume of plasma/urine is taken.

-

An internal standard solution (containing a stable isotope-labeled C5-carnitine) is added.

-

The sample is extracted with a solvent (typically methanol) to precipitate proteins and extract the acylcarnitines.

-

The supernatant is collected, dried down, and reconstituted in the mobile phase.

-

-

Instrumentation:

-

A tandem mass spectrometer coupled with a flow injection analysis or liquid chromatography system is used.[6]

-

-

Analysis:

-

The sample is introduced into the mass spectrometer.

-

The precursor ion for C5-carnitine (m/z 246.2) is selected in the first quadrupole.[6]

-

The precursor ion is fragmented in the collision cell.

-

A specific product ion (e.g., m/z 85.0) is monitored in the third quadrupole.[6]

-

The ratio of the signal intensity of the analyte to the internal standard is used for quantification against a calibration curve.

-

Note: To distinguish isovaleroylcarnitine from its isomer pivaloylcarnitine, chromatographic separation (e.g., UHPLC-MS/MS) or analysis of specific fragment ion ratios at different collision energies is necessary.[6][10]

Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay

This assay measures the enzymatic activity of IVD in patient cells (e.g., fibroblasts, lymphocytes) to confirm a diagnosis of IVA.

Objective: To determine the rate of conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by IVD.

Methodology (HPLC-based): [11]

-

Enzyme Preparation:

-

Reaction Mixture:

-

The crude enzyme extract is incubated in a reaction buffer containing:

-

Isovaleryl-CoA (substrate)

-

Flavin adenine dinucleotide (FAD, a cofactor)

-

Phenazine methosulfate (an artificial electron acceptor)

-

-

-

Incubation:

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Detection of Product:

Alternative Method (Tritium Release Assay): [12] This method uses a radiolabeled substrate, [2,3-³H]isovaleryl-CoA, and measures the release of ³H₂O as a proxy for enzyme activity.

Visualizations

Leucine Catabolism and Isovalerylcarnitine Formation

Caption: Leucine catabolism and the formation of isovalerylcarnitine.

Diagnostic Workflow for Isovaleric Acidemia

Caption: Diagnostic workflow for isovaleric acidemia.

Conclusion

Isovalerylcarnitine plays a pivotal role in leucine metabolism, particularly in the context of isovaleric acidemia. Its formation represents a crucial detoxification mechanism to mitigate the harmful effects of isovaleryl-CoA accumulation. The quantitative analysis of isovalerylcarnitine is fundamental to the diagnosis and monitoring of IVA. A thorough understanding of its biochemical significance and the methodologies for its detection is essential for researchers, clinicians, and professionals involved in the development of therapies for this and related metabolic disorders.

References

- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of Newborn Screening in Isovaleric Acidemia | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions [mdpi.com]

- 7. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitochondrial Biosynthesis of Isovalerylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mitochondrial biosynthesis of isovalerylcarnitine, a critical metabolic process with implications in both normal physiology and inherited metabolic disorders. Isovalerylcarnitine is an ester formed from L-carnitine and isovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine. This document delves into the core biochemical pathway, the enzymes involved, their kinetics, and the regulatory mechanisms that govern this process. Detailed experimental protocols for the quantification of isovalerylcarnitine and the assessment of enzymatic activity are provided, alongside visual representations of the metabolic and experimental workflows to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and inborn errors of metabolism.

Introduction

Isovalerylcarnitine is a metabolite of significant clinical interest, primarily as a biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD)[1][2]. In a physiological context, the formation of isovalerylcarnitine represents a mitochondrial detoxification mechanism for buffering excess isovaleryl-CoA, an intermediate in the catabolism of leucine[3][4]. The conversion of isovaleryl-CoA to isovalerylcarnitine is catalyzed by carnitine acyltransferases, allowing for the transport of the acyl group out of the mitochondria for excretion, thereby preventing the accumulation of toxic isovaleryl-CoA and its derivatives[5][6].

This guide will provide a detailed exploration of the isovalerylcarnitine biosynthesis pathway within the mitochondria, with a focus on the molecular machinery and its regulation.

The Core Biosynthesis Pathway

The biosynthesis of isovalerylcarnitine is intrinsically linked to the catabolism of the essential amino acid, leucine. This process occurs within the mitochondrial matrix.

Leucine Catabolism and the Generation of Isovaleryl-CoA

The initial steps of leucine breakdown lead to the formation of isovaleryl-CoA:

-

Transamination: Leucine is first transaminated by a branched-chain aminotransferase (BCAT) to α-ketoisocaproate (KIC)[7].

-

Oxidative Decarboxylation: KIC is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isovaleryl-CoA[7]. This is a critical and irreversible step in leucine catabolism.

-

Dehydrogenation: Under normal physiological conditions, isovaleryl-CoA is further metabolized by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA[3][8].

Formation of Isovalerylcarnitine

In situations where the activity of IVD is compromised, either due to genetic defects (as in IVA) or other metabolic disturbances, isovaleryl-CoA accumulates in the mitochondrial matrix[2]. To mitigate the toxic effects of this accumulation, isovaleryl-CoA is converted to isovalerylcarnitine.

This reaction is a reversible transesterification catalyzed by a carnitine acyltransferase:

Isovaleryl-CoA + L-carnitine ⇌ Isovalerylcarnitine + Coenzyme A

The primary enzyme responsible for this conversion in the mitochondria is believed to be Carnitine Acetyltransferase (CrAT) [1][5]. CrAT exhibits broad specificity for short- and medium-chain acyl-CoAs (from C2 to C10) and has been shown to be active with intermediates of branched-chain amino acid oxidation[1]. In contrast, Carnitine Palmitoyltransferase II (CPT2) is generally inactive with these short-chain and branched-chain acyl-CoAs[1].

The newly synthesized isovalerylcarnitine can then be transported out of the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.

Enzymology and Kinetics

Carnitine Acetyltransferase (CrAT)

| Substrate | Apparent Km (µM) | Vmax (relative activity) | Reference |

| Acetyl-CoA | 30-100 | 100% | [9] |

| Propionyl-CoA | ~50 | High | [10] |

| Butyryl-CoA | ~30 | High | [10] |

| Isobutyryl-CoA | Data not available | Active | [1] |

| Isovaleryl-CoA | Data not available | Active | [1] |

Table 1: Substrate Specificity and Kinetic Parameters of Carnitine Acetyltransferase (CrAT).

Note: The kinetic parameters can vary depending on the source of the enzyme and the assay conditions.

Isovaleryl-CoA Dehydrogenase (IVD)

The activity of IVD is crucial in determining the flux of isovaleryl-CoA towards isovalerylcarnitine synthesis.

| Substrate | Apparent Km (µM) | Reference |

| Isovaleryl-CoA | 33-50 | [10] |

Table 2: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD).

Regulation of the Pathway

The biosynthesis of isovalerylcarnitine is primarily regulated by the availability of its substrate, isovaleryl-CoA. Therefore, the regulation of the upstream leucine catabolic pathway is of paramount importance.

Regulation of the Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a major regulatory point. Its activity is controlled by a phosphorylation/dephosphorylation cycle:

-

Phosphorylation (Inactivation): Catalyzed by a specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK).

-

Dephosphorylation (Activation): Catalyzed by a phosphatase, protein phosphatase 2Cm (PP2Cm).

Signaling Pathways Influencing Leucine Catabolism

Recent research has shed light on signaling pathways that can influence the activity of the leucine catabolism pathway:

-

Mitochondrial Calcium: Increased mitochondrial calcium levels can stimulate the activity of the BCKDH complex, thereby reducing the levels of branched-chain α-ketoacids and their CoA derivatives.

-

KLF15: The transcription factor Krüppel-like factor 15 (KLF15) is a key regulator of genes involved in branched-chain amino acid catabolism.

-

PI3K-AKT Pathway: This pathway can negatively regulate the expression of KLF15 in response to high concentrations of branched-chain amino acids.

Experimental Protocols

Quantification of Isovalerylcarnitine by LC-MS/MS

This protocol outlines a robust method for the quantification of isovalerylcarnitine in plasma samples.

Materials:

-

Plasma samples

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Internal standard (IS): [D9]-Isovalerylcarnitine

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of 50% MeOH in water.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient to separate isovalerylcarnitine from its isomers (e.g., a linear gradient from 5% to 95% B over 10 minutes).

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Isovalerylcarnitine: Precursor ion (m/z) 246.2 → Product ion (m/z) 85.1

-

[D9]-Isovalerylcarnitine (IS): Precursor ion (m/z) 255.2 → Product ion (m/z) 94.1

-

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of isovalerylcarnitine.

-

Calculate the concentration of isovalerylcarnitine in the samples based on the peak area ratio of the analyte to the internal standard.

-

Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity

This assay measures the activity of CrAT by monitoring the production of Coenzyme A (CoA), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm[11]. This protocol is adapted for the use of isovaleryl-CoA.

Materials:

-

Mitochondrial extract or purified CrAT

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

L-carnitine solution (100 mM in buffer)

-

Isovaleryl-CoA solution (10 mM in buffer)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

850 µL Tris-HCl buffer

-

50 µL DTNB solution

-

50 µL L-carnitine solution

-

Mitochondrial extract or purified enzyme (volume and concentration to be optimized).

-

-

-

Assay Initiation and Measurement:

-

Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of isovaleryl-CoA solution.

-

Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).

Activity (µmol/min/mg protein) = (ΔA412/min * Total reaction volume) / (14.15 * mg of protein in the assay * light path length)

-

Conclusion

The mitochondrial biosynthesis of isovalerylcarnitine is a crucial metabolic pathway for the detoxification of excess isovaleryl-CoA derived from leucine catabolism. This process is primarily catalyzed by carnitine acetyltransferase (CrAT) and is tightly linked to the regulatory networks governing branched-chain amino acid metabolism. Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the signaling cascades that control it, is essential for the development of therapeutic strategies for related metabolic disorders. The experimental protocols provided in this guide offer a practical framework for researchers to investigate this important area of mitochondrial biology.

References

- 1. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 4. Mitochondrial import and processing of wild type and type III mutant isovaleryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isovalerylcarnitine in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine, an acyl ester of carnitine, is a critical biomarker and a key metabolic intermediate in the context of certain inborn errors of metabolism, most notably Isovaleric Acidemia (IVA). While often viewed as a detoxification product, its accumulation has profound implications for cellular energy metabolism, extending beyond its role in a rare genetic disorder. This technical guide provides an in-depth analysis of the function of isovalerylcarnitine, detailing its impact on mitochondrial processes, outlining experimental protocols for its study, and presenting its involvement in cellular signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted role of this metabolite.

Introduction: The Origin and Significance of Isovalerylcarnitine

Isovalerylcarnitine is formed from the conjugation of L-carnitine with isovaleryl-CoA, a metabolic intermediate in the degradation pathway of the branched-chain amino acid, leucine.[1][2] Under normal physiological conditions, isovaleryl-CoA is efficiently converted to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] However, in cases of IVD deficiency, as seen in Isovaleric Acidemia (IVA), isovaleryl-CoA accumulates to toxic levels.[2][3] This accumulation drives the formation of isovalerylcarnitine, a process that serves as a detoxification mechanism by sequestering the reactive isovaleryl-CoA and facilitating its excretion.[3][4] The clinical presentation of IVA can range from severe neonatal-onset ketoacidosis to a milder, chronic intermittent form, and even asymptomatic cases identified through newborn screening.[5]

The significance of isovalerylcarnitine extends beyond its diagnostic utility in IVA. Its formation and accumulation have direct consequences on cellular energy metabolism by:

-

Depleting the free carnitine pool: This sequestration of carnitine impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway.[2][6]

-

Indicating mitochondrial dysfunction: Elevated levels of isovalerylcarnitine and other acylcarnitines can be indicative of broader mitochondrial dysfunction and have been associated with other metabolic conditions.

-

Modulating cellular signaling: Isovalerylcarnitine has been shown to directly activate specific signaling pathways, such as the calpain-caspase system, linking it to processes like apoptosis.[7][8]

This guide will explore these functions in detail, providing the necessary technical information for advanced research and therapeutic development.

Quantitative Data on Isovalerylcarnitine

The concentration of isovalerylcarnitine is a critical parameter in diagnosing and monitoring IVA. The following tables summarize the quantitative data from various studies.

Table 1: Isovalerylcarnitine (C5) Concentrations in Human Plasma/Blood

| Condition | Analyte | Concentration Range | Reference(s) |

| Healthy Newborns | C5 Acylcarnitine | < 1.37 µmol/L (99.99th percentile) | [9] |

| Healthy Adults | Isovalerylcarnitine | 0.138 ± 0.010 µM | |

| Isovaleric Acidemia (Mild) | C5 Acylcarnitine (NBS blood spot) | 0.8 to 6 µmol/L | [1] |

| Isovaleric Acidemia (Severe) | C5 Acylcarnitine (NBS blood spot) | up to 21.7 µmol/L | [1] |

Table 2: Isovalerylcarnitine and Related Metabolites in Human Urine

| Condition | Analyte | Concentration Range | Reference(s) |

| Healthy Adults | Free Carnitine (daily excretion) | Men: 180.5 ± 31.8 µmol, Women: 112.7 ± 22.6 µmol | [10] |

| Isovaleric Acidemia (Mild) | Isovalerylglycine | 15 to 195 mmol/mol creatinine | [1] |

| Isovaleric Acidemia (Severe) | Isovalerylglycine | up to 3300 mmol/mol creatinine | [1] |

Impact on Cellular Energy Metabolism

The accumulation of isovalerylcarnitine and its precursor, isovaleryl-CoA, creates a multifaceted disruption of cellular energy metabolism, primarily centered within the mitochondria.

Impairment of Fatty Acid Oxidation

The most direct consequence of elevated isovalerylcarnitine formation is the depletion of the free L-carnitine pool. L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix via the carnitine shuttle.[11] When carnitine is sequestered as isovalerylcarnitine, the rate of fatty acid oxidation is significantly reduced, forcing cells to rely more heavily on glucose metabolism.[6][12] This is particularly detrimental in energy-demanding tissues such as the heart and skeletal muscle.

Disruption of the Krebs Cycle

The accumulation of isovaleryl-CoA can also directly impact the Krebs (or tricarboxylic acid, TCA) cycle. While direct inhibition by isovaleryl-CoA on all Krebs cycle enzymes is not extensively documented, other acyl-CoA molecules are known inhibitors of key enzymes. For example, succinyl-CoA, a Krebs cycle intermediate, is a known competitive inhibitor of citrate synthase.[13][14] It is plausible that the structurally similar isovaleryl-CoA could exert similar inhibitory effects on citrate synthase and α-ketoglutarate dehydrogenase, thereby reducing the overall flux through the cycle and diminishing the production of reducing equivalents (NADH and FADH2) for oxidative phosphorylation.

Effects on Mitochondrial Respiration

Mitochondrial respiration, the process of generating ATP through the electron transport chain, is tightly coupled to substrate availability. State 3 respiration refers to the maximal rate of oxygen consumption in the presence of excess substrate and ADP, while State 4 respiration is the resting state in the absence of ADP.[15][16] The depletion of fatty acid-derived acetyl-CoA due to impaired β-oxidation would be expected to decrease State 3 respiration when fatty acids are the primary substrate. While direct studies on the effect of isovalerylcarnitine on mitochondrial respiration states are limited, some studies on other carnitine esters have shown inhibitory effects on mitochondrial oxygen consumption.[17]

Signaling Pathways Modulated by Isovalerylcarnitine

Beyond its metabolic effects, isovalerylcarnitine has been identified as a signaling molecule, most notably in the activation of the calpain-caspase pathway, which is centrally involved in apoptosis.

The Calpain-Caspase Apoptosis Pathway

Isovalerylcarnitine is a potent activator of calpains, a family of calcium-dependent cysteine proteases.[8][10] Calpain activation can initiate a cascade of events leading to apoptosis. This includes the cleavage of pro-caspases, such as pro-caspase-9, and the release of pro-apoptotic factors like cytochrome c from the mitochondria.[16] The activation of this pathway by isovalerylcarnitine suggests a mechanism by which the metabolic stress of IVA could lead to cellular damage and the clinical manifestations of the disease.

Potential Interaction with AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and metabolism.[18][19] AMPK is activated during times of metabolic stress (high AMP:ATP ratio) and promotes catabolic processes, while mTOR is active under nutrient-replete conditions and stimulates anabolic processes.[20][21] Given that the accumulation of isovalerylcarnitine is a hallmark of metabolic stress, it is plausible that this metabolic disruption would lead to the activation of AMPK and subsequent inhibition of mTORC1 signaling.[22][23] However, direct experimental evidence for the modulation of these pathways by isovalerylcarnitine is currently lacking and represents an important area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of isovalerylcarnitine.

Quantification of Isovalerylcarnitine by Tandem Mass Spectrometry (MS/MS)

This protocol is adapted for the analysis of acylcarnitines from plasma.

1. Sample Preparation:

- To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine).

- Vortex vigorously to precipitate proteins.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a new tube.

2. Derivatization (Butylation):

- Dry the supernatant under a gentle stream of nitrogen.

- Add 50 µL of 3N butanolic-HCl.

- Incubate at 65°C for 20 minutes.

- Dry the butylated sample again under nitrogen.

- Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute acylcarnitines based on their hydrophobicity (e.g., 5% to 95% B over 10-15 minutes).

- Flow Rate: 0.3-0.5 mL/min.

- Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.

4. Data Analysis:

- The concentration of isovalerylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve.

Assay for Isovaleryl-CoA Dehydrogenase (IVD) Activity

This protocol describes a method using HPLC to measure IVD activity in lymphocytes.

1. Enzyme Preparation:

- Prepare a crude enzyme solution by sonicating lymphocytes isolated from peripheral blood.[13]

2. Enzymatic Reaction:

- Incubate aliquots of the crude enzyme solution with isovaleryl-CoA, flavin adenine dinucleotide (FAD), and phenazine methosulfate.[13]

3. Product Detection:

- The product of the reaction, 3-methylcrotonyl-CoA (MC-CoA), is separated by High-Performance Liquid Chromatography (HPLC).[13]

- MC-CoA is detected using an ultraviolet (UV) spectrophotometer.[13]

4. Data Analysis:

- The IVD activity is determined by the rate of MC-CoA production, which is quantified by the peak area on the HPLC chromatogram. The results are typically expressed as nmol of product formed per minute per milligram of protein.[13]

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the role of isovalerylcarnitine.

References

- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 2. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating Isovalerylcarnitine and Lung Cancer Risk: Evidence from Mendelian Randomization and Prediagnostic Blood Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoglycin A: a specific inhibitor of isovaleryl CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Pathways of Acylcarnitine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. Hypoglycin A: A Specific Inhibitor of Isovaleryl CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isovalerylcarnitine | C12H23NO4 | CID 169235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Reactome | Exchange of acylcarnitine and carnitine across the inner mitochondrial membrane [reactome.org]

- 13. collab.its.virginia.edu [collab.its.virginia.edu]

- 14. Citrate synthase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Simulation of state 4 --> state 3 transition in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Metabolic Stress-Induced Activation of AMPK and Inhibition of Constitutive Phosphoproteins Controlling Smooth Muscle Contraction: Evidence for Smooth Muscle Fatigue? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Isovalerylcarnitine as an Endogenous Calpain Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (IVC) is an acylcarnitine that accumulates in the metabolic disorder isovaleric acidemia. Beyond its role as a biomarker, IVC has been identified as a potent and selective endogenous activator of calpain, a family of calcium-dependent cysteine proteases. This technical guide provides an in-depth overview of the role of isovalerylcarnitine as a calpain activator, detailing the underlying biochemical mechanisms, downstream signaling consequences, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers investigating calpain regulation, metabolic disorders, and the development of therapeutic strategies targeting these pathways.

Introduction to Isovalerylcarnitine and Calpain

Isovalerylcarnitine is a product of the catabolism of the branched-chain amino acid L-leucine.[1] Under normal physiological conditions, it is present at low levels in blood and tissues. However, in the genetic disorder isovaleric acidemia, a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently conjugated to carnitine to form isovalerylcarnitine.[2][3] This accumulation has been linked to the pathophysiology of the disease.[2]

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by calcium. The two most ubiquitous isoforms are calpain-1 (µ-calpain) and calpain-2 (m-calpain), which require micromolar and millimolar concentrations of Ca2+, respectively, for activation. Calpains play crucial roles in various cellular processes, including signal transduction, cell motility, apoptosis, and cytoskeletal remodeling, through the limited proteolysis of their substrates.

Mechanism of Calpain Activation by Isovalerylcarnitine

Isovalerylcarnitine has been demonstrated to be a specific activator of the high calcium-requiring forms of calpain, primarily calpain-2.[1] The activation of calpain by IVC is a dual-pronged mechanism:

-

Increased Affinity for Calcium: IVC significantly enhances the affinity of calpain for Ca2+, leading to a reported ten-fold increase.[1] This sensitization means that calpain can be activated at lower, more physiological intracellular calcium concentrations.

-

Enhanced Catalytic Activity: IVC also increases the maximal velocity (Vmax) of calpain by 1.3 to 1.6-fold compared to the native enzyme at saturating Ca2+ concentrations.[1]

This activation is reversible and has been observed in calpains isolated from various rat tissues, including erythrocytes, kidney, liver, skeletal, and heart muscle, as well as in human neutrophils.[1][4] In human neutrophils, at low micromolar Ca2+ concentrations, IVC can induce a 12 to 15-fold activation of calpain.[4]

Signaling Pathway: Leucine Catabolism and IVC Formation

Caption: Leucine catabolism and Isovalerylcarnitine formation.

Quantitative Data on Isovalerylcarnitine and Calpain Activation

The following tables summarize the key quantitative data from published studies on the effects of isovalerylcarnitine on calpain activity and its concentrations in isovaleric acidemia.

| Parameter | Value | Source Organism/Cell Type | Reference |

| Calpain Kinetics | |||

| Increase in Calpain Affinity for Ca2+ | 10-fold | Rat Tissues | [1] |

| Increase in Calpain Vmax | 1.3 to 1.6-fold | Rat Tissues | [1] |

| Fold Activation of Calpain | 12 to 15-fold | Human Neutrophils | [4] |

| Isovalerylcarnitine Concentrations in Isovaleric Acidemia | |||

| NBS Blood Spot (Metabolically Mild/Intermediate) | 0.8 to 6 µmol/L | Human Newborns | [2] |

| NBS Blood Spot (Metabolically Severe) | Up to 21.7 µmol/L | Human Newborns | [2] |

| Urinary Metabolite Concentrations in Isovaleric Acidemia | |||

| Isovalerylglycine (Metabolically Mild/Intermediate) | 15 to 195 mmol/mol creatinine | Human | [2] |

| Isovalerylglycine (Metabolically Severe) | Up to 3300 mmol/mol creatinine | Human | [2] |

Downstream Signaling and Cellular Consequences

The downstream effects of IVC-mediated calpain activation are a critical area of research. While studies specifically investigating the substrates of IVC-activated calpain are limited, the known roles of calpain-2 provide a framework for understanding the potential consequences.

Cytoskeletal Remodeling

Calpain is a key regulator of the cytoskeleton. Its activation can lead to the cleavage of numerous cytoskeletal proteins, including spectrin, talin, and filamin. This can result in alterations in cell morphology, adhesion, and motility.

Apoptosis

Calpain activation is also implicated in apoptotic pathways. It can cleave and activate pro-apoptotic proteins, such as Bid, and cleave caspases, leading to the initiation of the apoptotic cascade. Conversely, it can also cleave and inactivate anti-apoptotic proteins.

Signaling Pathway: Downstream Effects of IVC-Mediated Calpain Activation

Caption: Downstream signaling of IVC-activated calpain.

Experimental Protocols

Fluorometric Calpain Activity Assay with Isovalerylcarnitine

This protocol is adapted from commercially available kits and the scientific literature to specifically assess the effect of IVC on calpain activity.

Materials:

-

Purified calpain-2

-

Isovalerylcarnitine (IVC) solution

-

Calpain substrate (e.g., Ac-LLY-AFC)

-

Assay Buffer (e.g., 10X Reaction Buffer)

-

Extraction Buffer (for cell/tissue lysates)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

-

Calpain inhibitor (e.g., Z-LLY-FMK) for negative control

Procedure:

-

Prepare Reagents:

-

Prepare working Assay Buffer by diluting the 10X stock.

-

Prepare a stock solution of IVC and perform serial dilutions to obtain the desired test concentrations.

-

Prepare the calpain substrate solution according to the manufacturer's instructions.

-

-

Sample Preparation (for cell/tissue lysates):

-

Harvest cells or tissue and lyse in Extraction Buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Sample (purified calpain or cell/tissue lysate)

-

IVC at various concentrations (or vehicle control)

-

Assay Buffer to bring the volume to the desired level.

-

-

Include positive controls (active calpain) and negative controls (with calpain inhibitor).

-

-

Initiate Reaction:

-

Add the calpain substrate to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Measurement:

-

Read the fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the fluorescence intensity against the IVC concentration to determine the dose-response relationship.

-

Experimental Workflow: Calpain Activity Assay

Caption: Experimental workflow for a calpain activity assay.

Casein Zymography for Calpain Activity

Casein zymography is a technique used to detect calpain activity in a sample following electrophoretic separation.

Materials:

-

Polyacrylamide gels containing casein

-

Tris-glycine electrophoresis buffer with 1 mM EGTA

-

Calpain activation buffer (containing 1-4 mM calcium and 10 mM dithiothreitol)

-

Coomassie Brilliant Blue G-250 staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a non-denaturing buffer.

-

-

Electrophoresis:

-

Load samples onto the casein-containing polyacrylamide gel.

-

Perform electrophoresis using Tris-glycine buffer with EGTA to keep calpains inactive during the run.

-

-

Renaturation and Activation:

-

After electrophoresis, wash the gel to remove SDS.

-

Incubate the gel in the calpain activation buffer for 20-24 hours to allow for calpain activation and casein digestion.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue G-250.

-

Destain the gel until clear bands appear against a blue background, indicating areas of casein degradation by calpain.

-

-

Analysis:

-

The intensity of the clear bands is proportional to the calpain activity.

-

Conclusion and Future Directions

Isovalerylcarnitine is a significant endogenous activator of calpain-2, a mechanism that likely contributes to the pathophysiology of isovaleric acidemia. The dual effect of IVC on increasing calpain's affinity for calcium and its maximal catalytic activity provides a potent mechanism for calpain activation under conditions of metabolic stress.

Future research should focus on identifying the specific downstream targets of IVC-activated calpain to fully elucidate its role in cellular dysfunction. Proteomic approaches comparing the cleavage products in cells treated with and without IVC could provide valuable insights. Furthermore, understanding the interplay between IVC-mediated calpain activation and other cellular signaling pathways will be crucial for the development of targeted therapies for isovaleric acidemia and other conditions where calpain activity is dysregulated. The development of specific inhibitors that target the IVC-binding site on calpain could also represent a novel therapeutic strategy.

References

- 1. Isovalerylcarnitine is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isovalerylcarnitine in Regulating Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (IVC), a metabolite of L-leucine catabolism, has emerged as a significant regulator of programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning IVC's pro-apoptotic functions, with a particular focus on its role as a selective activator of the calpain-caspase signaling cascade. Drawing from available research, this document summarizes quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate further investigation and potential therapeutic development.

Introduction

Apoptosis is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Isovalerylcarnitine has been identified as a pro-apoptotic agent, primarily through its ability to activate the calpain system, a family of calcium-dependent cysteine proteases. This activation initiates a cascade of events that converges with the well-established caspase pathway, leading to the execution of apoptosis. The U937 human leukemic monocyte lymphoma cell line has been a key model system for elucidating the pro-apoptotic effects of IVC.

Molecular Mechanism of Isovalerylcarnitine-Induced Apoptosis

The primary mechanism by which isovalerylcarnitine induces apoptosis involves the activation of calpains, which are intracellular cysteine proteases. Both the calpain and caspase systems are known to interact to promote apoptosis[1][2].

Calpain Activation

Isovalerylcarnitine is a potent and selective activator of calpain.[2][3] Specifically, it has been shown to activate calpain II (m-calpain) but not calpain I (µ-calpain) in various rat tissues.[4] In human neutrophils, IVC has been observed to cause a 12 to 15-fold activation of calpain at low micromolar Ca2+ concentrations.[5] The activation of calpain by IVC involves a dual effect:

-

Increased Affinity for Calcium: IVC increases the affinity of calpain for Ca2+ by approximately tenfold.[4]

-

Increased Vmax: It also increases the maximal velocity (Vmax) of the enzyme by 1.3 to 1.6-fold.[4]

This enhanced calpain activity is a critical initiating step in the apoptotic cascade triggered by IVC.

Calpain-Mediated Signaling to the Apoptotic Machinery

Activated calpain can promote apoptosis through several downstream pathways:

-

Cleavage of Bid: Calpain can cleave the pro-apoptotic Bcl-2 family protein Bid. The truncated Bid (tBid) then translocates to the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): At the mitochondria, tBid can promote the oligomerization of Bak and Bax, leading to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

The following diagram illustrates the proposed signaling pathway for isovalerylcarnitine-induced apoptosis.

Quantitative Data on Isovalerylcarnitine's Pro-Apoptotic Effects

While detailed dose-response studies in U937 cells are not extensively available in the public literature, research has provided some key quantitative insights into the bioactivity of isovalerylcarnitine.

| Parameter | Cell Type/System | Observation | Reference |

| Calpain Activation | Human neutrophils | 12 to 15-fold increase in activity at low µM Ca²⁺ concentrations. | [5] |

| Calpain Affinity for Ca²⁺ | Rat tissues | Approximately tenfold increase in affinity. | [4] |

| Calpain Vmax | Rat tissues | 1.3 to 1.6-fold increase. | [4] |

| Phagocytosis | U937 leukemic cells | Early and marked increase. | [1][2] |

| Cell Killing | U937 leukemic cells | Increase in cell killing activity. | [1][2] |

| Cell Proliferation | U937 leukemic cells | Reduction in cell proliferation. | [1][2] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to study the effects of isovalerylcarnitine on apoptosis. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: U937 human leukemic cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a stock solution of isovalerylcarnitine in a suitable solvent (e.g., sterile water or PBS). Add to cell cultures at various concentrations for desired time points. A vehicle control should be included in all experiments.

Calpain Activity Assay (Fluorometric)

This protocol is based on the cleavage of a calpain-specific fluorogenic substrate.

-

Materials:

-

Calpain Activity Assay Kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC).

-

Treated and control U937 cells.

-

Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm for AFC).

-

-

Procedure:

-

Cell Lysis:

-

Harvest approximately 1-5 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Assay:

-

Determine the protein concentration of the cytosolic extract.

-

In a 96-well plate, add 50-100 µg of protein extract per well and adjust the volume with Extraction Buffer.

-

Add Reaction Buffer to each well.

-

Add the calpain substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

-

-

Data Analysis:

-

Compare the fluorescence of treated samples to the vehicle control to determine the fold-change in calpain activity.

-

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3 through the cleavage of a colorimetric substrate.

-

Materials:

-

Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a colorimetric caspase-3 substrate like DEVD-pNA).

-

Treated and control U937 cells.

-

Microplate reader capable of absorbance measurement at 405 nm.

-

-

Procedure:

-

Cell Lysis:

-

Harvest 1-5 x 10⁶ cells per sample.

-

Resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Assay:

-

Determine protein concentration.

-

To each well of a 96-well plate, add 50-200 µg of protein.

-

Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.

-

Add 5 µL of the DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement:

-

Read the absorbance at 405 nm.

-

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

-

Cytochrome c Release Assay (Western Blot)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

-

Materials:

-

Mitochondria/Cytosol Fractionation Kit.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cell Fractionation:

-

Harvest approximately 5-10 x 10⁶ cells.

-

Follow the manufacturer's protocol for the fractionation kit to separate cytosolic and mitochondrial fractions.

-

-

Western Blot:

-

Determine protein concentrations of both fractions.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

-

Data Analysis:

-

An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

-

Conclusion

Isovalerylcarnitine is a pro-apoptotic metabolite that exerts its effects through the activation of the calpain-caspase signaling pathway. Its ability to increase calpain activity leads to downstream events including Bid cleavage, mitochondrial cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. While the pro-apoptotic effects of isovalerylcarnitine in U937 leukemic cells are qualitatively established, further research is needed to provide detailed quantitative data on dose-response relationships and the precise kinetics of apoptotic events in this specific cell model. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of isovalerylcarnitine in diseases characterized by apoptosis dysregulation.

References

- 1. Evaluation of carnitine, acetylcarnitine and isovalerylcarnitine on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isovalerylcarnitine is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isovalerylcarnitine in Isovaleric Acidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block in the leucine catabolism pathway leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid. The conjugation of the toxic isovaleryl moiety with carnitine to form isovalerylcarnitine represents a critical detoxification pathway. This technical guide provides an in-depth exploration of the biochemical role of isovalerylcarnitine in IVA, detailing the underlying pathophysiology, diagnostic methodologies, and therapeutic strategies centered around this key metabolite. We present comprehensive experimental protocols for the quantification of isovalerylcarnitine and the assessment of IVD enzyme activity. Furthermore, this guide summarizes quantitative data on isovalerylcarnitine levels in various physiological and pathological states, offering a valuable resource for researchers and clinicians in the field of metabolic disorders and drug development.

Introduction: The Biochemical Basis of Isovaleric Acidemia

Isovaleric Acidemia (IVA) is a rare inherited disorder of leucine metabolism, first described in 1966, characterized by a distinctive "sweaty feet" odor due to the accumulation of isovaleric acid[1]. The genetic basis of IVA lies in mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[2]. IVD is a flavoenzyme that catalyzes the third step in the catabolism of the branched-chain amino acid leucine: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA[3].

A deficiency in IVD activity leads to the accumulation of isovaleryl-CoA in the mitochondria. This excess isovaleryl-CoA is then hydrolyzed to isovaleric acid or conjugated with glycine and carnitine to form isovalerylglycine (IVG) and isovalerylcarnitine (IVC), respectively[2][3]. While the accumulation of isovaleric acid is toxic and can lead to severe metabolic acidosis, hyperammonemia, and neurological damage, the formation of isovalerylcarnitine serves as a crucial detoxification mechanism by facilitating the excretion of the toxic isovaleryl group[1][4].

L-carnitine supplementation is a cornerstone of therapy for IVA, as it enhances the formation and urinary excretion of isovalerylcarnitine, thereby reducing the load of toxic metabolites[1][4][5]. The monitoring of isovalerylcarnitine levels in blood and urine is therefore essential for the diagnosis, treatment, and long-term management of individuals with IVA.

The Leucine Catabolism Pathway and the Role of Isovalerylcarnitine

The catabolism of leucine is a multistep process occurring within the mitochondria. A deficiency in the IVD enzyme disrupts this pathway, leading to the shunting of isovaleryl-CoA towards alternative metabolic routes, including the formation of isovalerylcarnitine.

References

- 1. mdpi.com [mdpi.com]

- 2. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Isovalerylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine is a critical biomarker and metabolic intermediate in the diagnosis and management of the inherited metabolic disorder, isovaleric acidemia. This technical guide provides a comprehensive overview of the core biochemical properties of isovalerylcarnitine, including its chemical and physical characteristics, metabolic significance, and its role in cellular signaling pathways. Detailed experimental protocols for its quantification and the assessment of related enzyme activity are provided, alongside visual representations of key biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Isovalerylcarnitine (IVC) is an acylcarnitine that plays a pivotal role in the metabolism of the branched-chain amino acid, leucine. It is formed through the conjugation of isovaleryl-CoA with L-carnitine, a reaction catalyzed by carnitine acyltransferases. Under normal physiological conditions, isovalerylcarnitine is present at low concentrations in biological fluids. However, in the context of isovaleric acidemia, an autosomal recessive disorder caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD), its levels become significantly elevated.[1] This accumulation is a direct consequence of the body's attempt to detoxify the accumulating toxic isovaleryl-CoA.[2][3] As such, isovalerylcarnitine serves as a primary diagnostic marker for this condition.[4] Beyond its role in metabolic disease, emerging research suggests isovalerylcarnitine may have broader biological activities, including the modulation of specific signaling pathways.[5][6]

Chemical and Physical Properties

Isovalerylcarnitine is the 3-methylbutanoyl ester of L-carnitine.[7] Its chemical structure confers specific physical properties that are relevant to its biological function and analytical detection. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Isovalerylcarnitine

| Property | Value | Source |

| IUPAC Name | (3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | [7] |

| Molecular Formula | C₁₂H₂₃NO₄ | [7] |

| Molecular Weight | 245.32 g/mol | [7] |

| CAS Number | 31023-24-2 | [7] |

| Appearance | White to off-white powder or crystals | [8] |

| Solubility | Soluble in DMF, DMSO, and ethanol | Cayman Chemical |

| Optical Activity | [α]/D -23±2°, c = 1 in H₂O | [8] |

| logP (Predicted) | -2 to -3 | [9] |

| pKa (Strongest Acidic) | 4.34 | [9] |

| pKa (Strongest Basic) | -7.1 | [9] |

Metabolic Role and Clinical Significance

The primary metabolic role of isovalerylcarnitine is intrinsically linked to the catabolism of leucine and the pathophysiology of isovaleric acidemia.

Leucine Catabolism and Isovalerylcarnitine Formation

The breakdown of leucine generates isovaleryl-CoA, which is subsequently dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA. In individuals with IVD deficiency, the accumulation of isovaleryl-CoA leads to its alternative metabolism through two main detoxification pathways: conjugation with glycine to form isovalerylglycine, and conjugation with L-carnitine to form isovalerylcarnitine.[3] This latter reaction is crucial for mitochondrial homeostasis as it regenerates the pool of free Coenzyme A.

Isovalerylcarnitine as a Biomarker for Isovaleric Acidemia

The measurement of isovalerylcarnitine in biological fluids, particularly in dried blood spots from newborns, is the cornerstone of screening for isovaleric acidemia.[1] Elevated levels of C5-acylcarnitines (which includes isovalerylcarnitine and its isomers) trigger further diagnostic evaluation. Table 2 summarizes the typical concentrations of isovalerylcarnitine in healthy individuals and those with isovaleric acidemia.

Table 2: Concentrations of Isovalerylcarnitine in Human Biological Fluids

| Condition | Biospecimen | Concentration (µM) | Source |

| Normal (Adult) | Blood | 0.138 ± 0.010 | [4] |

| Normal (Children 1-13 years) | Blood | 0.049 (0.032-0.082) | [4] |

| Isovaleric Acidemia | Urine | Greatly increased | [10] |

| Isovaleric Acidemia (Newborn Screening Cut-off for C5-acylcarnitines) | Dried Blood Spot | > 0.5 | [11] |

Experimental Protocols

Accurate quantification of isovalerylcarnitine and assessment of IVD enzyme activity are crucial for clinical diagnosis and research.

Quantification of Isovalerylcarnitine by UPLC-MS/MS

This protocol describes a method for the quantification of isovalerylcarnitine in dried blood spots (DBS), adapted from published methodologies.[11][12]

4.1.1. Materials and Reagents

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Butanolic HCl (3N)

-

Deuterated internal standard (d9-isovalerylcarnitine)

-

Dried blood spot punches (3 mm)

-

96-well microtiter plates

-

UPLC system coupled to a tandem mass spectrometer (e.g., Quattro Premier)

-

UPLC column (e.g., C18 BEH, 1x100mm, 1.7µm)

4.1.2. Sample Preparation and Extraction

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

-

Add 100 µL of a methanol solution containing the deuterated internal standard (e.g., d9-isovalerylcarnitine) to each well.

-

Seal the plate and agitate for 30 minutes at room temperature.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

4.1.3. Derivatization

-

Add 50 µL of 3N butanolic HCl to each well.

-

Seal the plate and incubate at 65°C for 15 minutes.

-

Evaporate the butanolic HCl to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

4.1.4. UPLC-MS/MS Analysis

-

Column: C18 BEH, 1x100mm, 1.7µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 8 minutes.

-

Flow Rate: 0.15 mL/min

-

Column Temperature: 60°C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Transition: Monitor the transition of the parent ion to a specific product ion for both isovalerylcarnitine and its deuterated internal standard (e.g., m/z 246 -> m/z 85 for isovalerylcarnitine).

Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay

This protocol outlines a tritium release assay to measure IVD activity in cultured fibroblasts, based on established methods.[13][14]

4.2.1. Materials and Reagents

-

Cultured human fibroblasts

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

[2,3-³H]isovaleryl-CoA (substrate)

-

(Methylenecyclopropyl)acetyl-CoA (inhibitor)

-

Phenazine methosulfate (PMS)

-

2,6-Dichlorophenolindophenol (DCPIP)

-

Scintillation fluid

-

Scintillation counter

-

Cell lysis buffer

-

Protein assay reagent (e.g., Bradford)

4.2.2. Cell Lysate Preparation

-

Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the mitochondrial fraction.

-

Determine the protein concentration of the lysate.

4.2.3. Enzyme Assay

-

Prepare paired assay tubes. To one tube of each pair, add the IVD inhibitor, (methylenecyclopropyl)acetyl-CoA, to determine non-specific tritium release.

-

To each tube, add the reaction mixture containing phosphate buffer, PMS, and DCPIP.

-

Add a known amount of cell lysate (protein) to each tube.

-

Initiate the reaction by adding the radiolabeled substrate, [2,3-³H]isovaleryl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the released ³H₂O from the unreacted substrate using an anion-exchange column.

-

Collect the eluate containing the ³H₂O.

-

Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

4.2.4. Calculation of IVD Activity

-

Subtract the radioactivity measured in the inhibitor-containing tube (non-specific) from the radioactivity in the corresponding tube without the inhibitor (total) to obtain the specific tritium release.

-

Calculate the IVD activity as pmol of ³H₂O released per minute per mg of protein.

Role in Signaling Pathways

Beyond its role as a metabolite, isovalerylcarnitine has been shown to modulate specific cellular signaling pathways.

Calpain Activation

Isovalerylcarnitine is a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases.[5][6] It has been shown to increase the affinity of calpain for Ca²⁺ by ten-fold, leading to its activation at lower intracellular calcium concentrations.[6] This activation can have numerous downstream consequences, including cytoskeletal remodeling and the initiation of apoptosis.

Pro-inflammatory Signaling

While research on the direct effects of isovalerylcarnitine is ongoing, other acylcarnitines have been demonstrated to activate pro-inflammatory signaling pathways, such as the NF-κB pathway. This activation can lead to the expression of pro-inflammatory cytokines. Given the structural similarity, it is plausible that isovalerylcarnitine could exert similar effects, a hypothesis that warrants further investigation.

Conclusion

Isovalerylcarnitine is a multifaceted molecule with significant implications for human health. Its central role as a biomarker for isovaleric acidemia is well-established, and the analytical methods for its detection are robust and sensitive. The emerging evidence of its involvement in cellular signaling pathways, such as calpain activation, opens new avenues for research into its broader physiological and pathological roles. This technical guide provides a foundational resource for scientists and clinicians working to further elucidate the biochemical properties of isovalerylcarnitine and its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isovalerylcarnitine is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isovalerylcarnitine | C12H23NO4 | CID 169235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isovaleryl- L -carnitine = 94.0 HPLC 31023-24-2 [sigmaaldrich.com]

- 9. Milk Composition Database: Showing metabocard for Isovaleryl-L-carnitine (BMDB0062648) [mcdb.ca]

- 10. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]